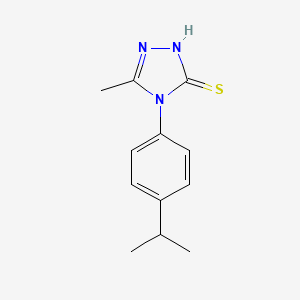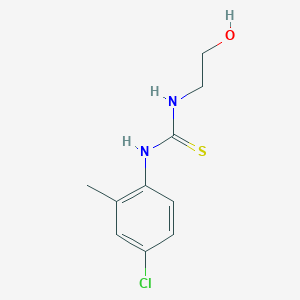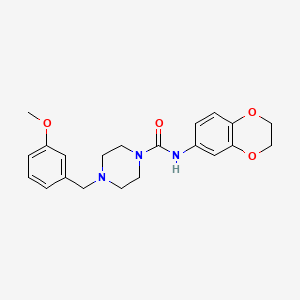![molecular formula C15H15ClN2OS B4691278 3-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B4691278.png)
3-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)propanamide
Übersicht
Beschreibung
3-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly known as CP-154,526 and is used in scientific research for various purposes. This compound has gained significant attention due to its potential therapeutic applications in the treatment of various disorders.
Wirkmechanismus
The mechanism of action of 3-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)propanamide involves its binding to the CRF1 receptor and blocking the binding of corticotropin-releasing factor (CRF). This results in the attenuation of the stress response and the associated physiological and behavioral changes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role in regulating the stress response. It has been shown to reduce anxiety-like behavior in animal models and to decrease the reinforcing effects of drugs of abuse. Additionally, it has been suggested that this compound may have potential therapeutic applications in the treatment of various disorders such as depression, post-traumatic stress disorder, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)propanamide in lab experiments is its selectivity for the CRF1 receptor. This allows for the specific targeting of this receptor and the associated physiological and behavioral changes. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the use of 3-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)propanamide in scientific research. One potential area of focus is the development of novel therapeutic agents based on this compound for the treatment of various disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the effects of this compound on the stress response and its associated physiological and behavioral changes. Finally, the development of more stable analogs of this compound may allow for more efficient and effective targeting of the CRF1 receptor in both animal and human studies.
Wissenschaftliche Forschungsanwendungen
3-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)propanamide has been extensively used in scientific research for various purposes. It is primarily used as a selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1). This receptor plays a crucial role in regulating the stress response, and its dysregulation has been linked to various disorders such as anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-13-1-3-14(4-2-13)20-10-7-15(19)18-11-12-5-8-17-9-6-12/h1-6,8-9H,7,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOKQVRSLHPWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)NCC2=CC=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835213 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B4691200.png)
![2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4691205.png)
![N-[4-(4-morpholinyl)phenyl]-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4691215.png)
![methyl 7-methyl-3-{2-[methyl(phenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4691229.png)
![4-{[4-(1-piperidinyl)phenyl]sulfonyl}benzoic acid](/img/structure/B4691230.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B4691234.png)



![N-{3-[(2-phenoxyacetyl)amino]phenyl}isonicotinamide](/img/structure/B4691283.png)
![N-(2-phenylethyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4691298.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4691299.png)
![N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4691300.png)
